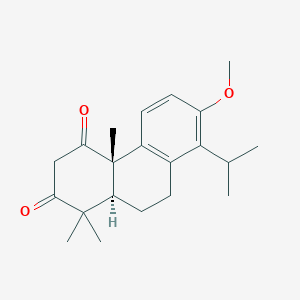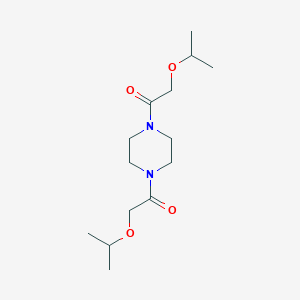
1,4-Bis(isopropoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(isopropoxyacetyl)piperazine, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential use in various applications. In
Wirkmechanismus
The mechanism of action of 1,4-Bis(isopropoxyacetyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These mechanisms may contribute to its potential as an anticancer agent.
Biochemische Und Physiologische Effekte
1,4-Bis(isopropoxyacetyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis(isopropoxyacetyl)piperazine in lab experiments is its high purity and yield. Additionally, its potential as an anticancer agent and antibiotic makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine.
Zukünftige Richtungen
There are several future directions for further research on 1,4-Bis(isopropoxyacetyl)piperazine. One direction is to further study its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as an antibiotic. Finally, research on the toxicity and safety of 1,4-Bis(isopropoxyacetyl)piperazine is needed to determine its potential for clinical use.
Conclusion:
In conclusion, 1,4-Bis(isopropoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes. 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent and antibiotic, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Bis(isopropoxyacetyl)piperazine and its potential for clinical use.
Synthesemethoden
The synthesis of 1,4-Bis(isopropoxyacetyl)piperazine involves the reaction of piperazine with isopropyl chloroformate and acetic anhydride. The resulting product is purified through recrystallization, yielding a white crystalline powder. This method has been optimized for high yield and purity, making it a reliable way to produce 1,4-Bis(isopropoxyacetyl)piperazine for research purposes.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,4-Bis(isopropoxyacetyl)piperazine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
17229-59-3 |
|---|---|
Produktname |
1,4-Bis(isopropoxyacetyl)piperazine |
Molekularformel |
C14H26N2O4 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
BTLCBGDIKOJAQS-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Kanonische SMILES |
CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C |
Synonyme |
1,4-Bis(isopropoxyacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



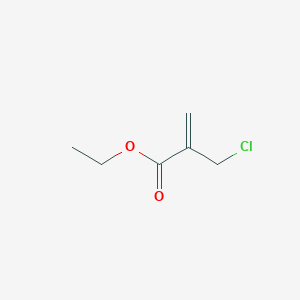

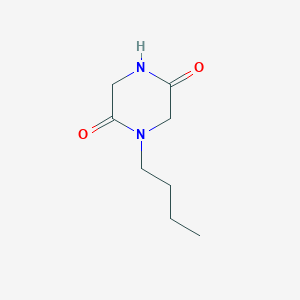



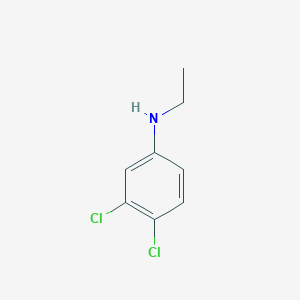
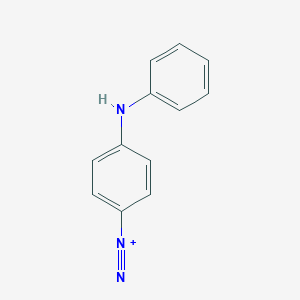
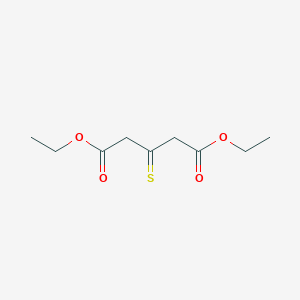
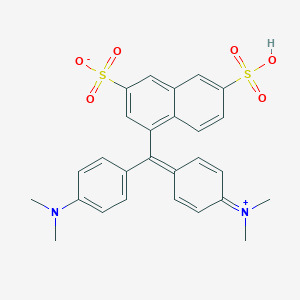
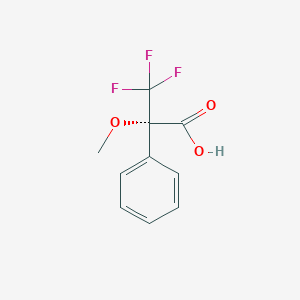
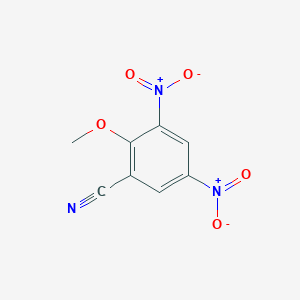
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
